Fansimef
Description
Structure
2D Structure
Properties
CAS No. |
69191-18-0 |
|---|---|
Molecular Formula |
C41H44Cl2F6N10O5S |
Molecular Weight |
973.8 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C17H16F6N2O.C12H13ClN4.C12H14N4O4S.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-5,8,12,15,24,26H,1-2,6-7H2;3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16);1H/t12-,15+;;;/m1.../s1 |
InChI Key |
HQWQVBJUIIJTRE-LKRNKTNVSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Isomeric SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Synonyms |
Fansimef mefloquine-sulfadoxine-pyrimethamine MSP 4 |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Antimalarial Action of Fansimef Components
Pyrimethamine (B1678524): Dihydrofolate Reductase (DHFR) Inhibition in Plasmodium Species
Pyrimethamine is a folic acid antagonist that primarily targets the enzyme dihydrofolate reductase (DHFR) in Plasmodium parasites. drugbank.comwikipedia.org This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the folate synthesis pathway. wikipedia.orgpatsnap.com Inhibition of Plasmodium DHFR by pyrimethamine disrupts the parasite's ability to synthesize essential nucleic acid precursors, ultimately inhibiting DNA synthesis and cell multiplication. drugbank.comwikipedia.org
Structural Basis of DHFR-Pyrimethamine Interaction
Pyrimethamine binds to the active site of Plasmodium DHFR with high affinity, competitively inhibiting the enzyme. patsnap.com Structural studies, including crystal structures of Plasmodium vivax DHFR complexed with pyrimethamine, have provided insights into this interaction. nih.govrcsb.orgresearchgate.net These structures show how pyrimethamine fits into the active site. nih.govrcsb.orgresearchgate.net Mutations in the dhfr gene of Plasmodium falciparum can lead to amino acid substitutions in the DHFR enzyme that reduce the binding affinity of pyrimethamine, conferring resistance. nih.govacs.orgasm.orgnih.govcambridge.orgcambridge.org For instance, the S108N mutation in P. falciparum DHFR can cause a steric clash with pyrimethamine, decreasing its binding affinity. acs.orgasm.org
Data on Pyrimethamine Binding to Plasmodium DHFR Mutants
| Plasmodium Species | DHFR Mutation(s) | Effect on Pyrimethamine Binding Affinity | Reference |
| P. vivax | S58R + S117N | Much reduced | nih.gov |
| P. falciparum | S108N | Decreased (steric clash) | acs.orgasm.org |
| P. falciparum | N51I, C59R, S108N | Reduced | nih.gov |
| P. falciparum | N51I, C59R, S108N, I164L | Highly resistant | asm.org |
Impact on Plasmodium Folate Metabolism and Nucleic Acid Synthesis
The inhibition of DHFR by pyrimethamine prevents the conversion of dihydrofolate to tetrahydrofolate. wikipedia.orgpatsnap.com Tetrahydrofolate is essential for carrying one-carbon units required in the synthesis of thymidylate, purines, and certain amino acids, which are vital components of DNA and RNA. patsnap.com By blocking tetrahydrofolate production, pyrimethamine effectively halts the synthesis of these nucleic acid precursors. drugbank.comwikipedia.org This disruption impairs DNA replication and cell division in the parasite, leading to impaired cell function and eventual cell death. drugbank.compatsnap.com
Sulfadoxine (B1681781): Dihydropteroate (B1496061) Synthase (DHPS) Inhibition in Plasmodium Species
Sulfadoxine is a sulfonamide that acts as an antimetabolite, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid. drugbank.compatsnap.com Its primary target in Plasmodium is the enzyme dihydropteroate synthase (DHPS). drugbank.compatsnap.comnih.govscirp.org DHPS is crucial for the de novo synthesis of folate in the parasite, catalyzing the condensation of PABA with 6-hydroxymethyldihydropterin pyrophosphate to form dihydropteroate. nih.govwho.intembopress.org
Molecular Binding Characteristics of DHPS and Sulfadoxine
Sulfadoxine is structurally similar to PABA and competitively inhibits DHPS by binding to the enzyme's active site, preventing PABA from binding. patsnap.comnih.gov This blockage disrupts the synthesis of dihydropteroate, a key precursor in the folate synthesis pathway. patsnap.comnih.gov Mutations in the parasite's dhps gene can alter the structure of the DHPS enzyme, reducing its affinity for sulfadoxine and leading to resistance. nih.govpatsnap.comnih.govembopress.org Specific amino acid substitutions in P. falciparum DHPS, such as A437G, K540E, and A581G, have been associated with decreased sensitivity to sulfadoxine. nih.govnih.govplos.org Studies involving homology modeling and molecular dynamics simulations have investigated the effect of these mutations on sulfadoxine binding to P. falciparum DHPS, revealing that some mutations disrupt the interaction between sulfadoxine and the enzyme. embopress.orgup.ac.zanih.gov
Data on Sulfadoxine Inhibition of Plasmodium DHPS Alleles
| Plasmodium Species | DHPS Allele/Mutations | Ki for Sulfadoxine | Sensitivity Level (Inferred) | Reference |
| P. falciparum | D10-C (Sensitive) | 0.14 μM | Sensitive | nih.gov |
| P. falciparum | W2 mef-C (Resistant) | 112 μM | Highly Resistant | nih.gov |
| P. falciparum | A437G | Increased IC50 | Reduced sensitivity | nih.gov |
| P. falciparum | A437G, K540E, A581G | Higher IC50 | Increased resistance | nih.gov |
Note: Ki is the inhibition constant, where a higher value indicates weaker binding and less effective inhibition. IC50 is the half-maximal inhibitory concentration, where a higher value indicates lower sensitivity.
Mefloquine (B1676156): Elucidation of Antimalarial Mode of Action
The exact molecular mechanism of action of mefloquine is not completely understood, although research has shed light on potential targets and processes it affects within Plasmodium parasites. drugbank.comnih.govsdrugs.com Mefloquine is known to act as a blood schizonticide, effective against the asexual erythrocytic stages of the parasite. drugbank.compediatriconcall.com
Several mechanisms have been proposed and investigated. Some studies suggest that mefloquine interferes with the parasite's ability to process hemoglobin within the food vacuole. bengkuluinstitute.comresearchgate.net Plasmodium parasites degrade hemoglobin from the host red blood cell as a source of amino acids, a process that generates toxic heme. The parasite detoxifies heme by crystallizing it into hemozoin. Mefloquine may interfere with this detoxification process, leading to the accumulation of toxic heme within the parasite. researchgate.net
More recent research, utilizing techniques like cryo-electron microscopy, has identified the Plasmodium falciparum 80S ribosome as a target of mefloquine. nih.govacs.orgpharmaceutical-journal.com Studies have shown that mefloquine can bind to the ribosome, inhibiting protein synthesis in the parasite. nih.govacs.orgpharmaceutical-journal.com Mutagenesis studies targeting the mefloquine-binding residues on the ribosome have been shown to generate parasites with increased resistance, supporting the ribosome as a relevant target. nih.govacs.org
Other Proposed Intracellular Targets and Biochemical Pathways
Beyond potential hemozoin interaction, the components of this compound target other crucial intracellular processes in P. falciparum. Sulfadoxine and pyrimethamine primarily target the folate biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication and cell division. patsnap.compatsnap.comscirp.orgdrugbank.com Mefloquine has been shown to inhibit protein synthesis by targeting the parasite's cytoplasmic 80S ribosome. researchgate.netnih.govdrugbank.compharmaceutical-journal.com This inhibition disrupts the production of essential proteins, impairing parasite growth and survival. nih.govdrugbank.com Additionally, mefloquine has been reported to interfere with the utilization of hemoglobin and may affect the parasite's nervous system, though the precise mechanisms are still being elucidated. bengkuluinstitute.com Studies also suggest mefloquine can interact with Plasmodium falciparum acyl-CoA-binding proteins (PfACBPs), potentially inhibiting lipid binding and affecting parasite growth. acs.org
Synergistic Antimalarial Activity of this compound Components at the Molecular Level
The combination of sulfadoxine and pyrimethamine, and potentially the inclusion of mefloquine, exhibits synergistic antimalarial activity. Synergy in drug combinations occurs when the combined effect of the drugs is greater than the sum of their individual effects. oup.com This is particularly relevant in combating drug resistance, as multiple drugs targeting different points in a pathway or different pathways can overcome resistance mechanisms that might affect a single drug. who.int
Sequential Enzyme Inhibition in Folate Pathway by Pyrimethamine and Sulfadoxine
The synergy between pyrimethamine and sulfadoxine is a well-established example of sequential enzyme inhibition within a metabolic pathway. researchgate.netfrontiersin.orgnih.gov Plasmodium falciparum synthesizes folate de novo through a pathway involving several enzymatic steps. scirp.org Sulfadoxine, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS), the enzyme responsible for incorporating PABA into dihydropteroate. patsnap.comscirp.orgdrugbank.comwikipedia.org Pyrimethamine, a dihydrofolate analog, inhibits dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to tetrahydrofolate. patsnap.comscirp.orgdrugbank.com Tetrahydrofolate is crucial for the synthesis of purines, pyrimidines, and certain amino acids, all essential for parasite DNA synthesis and replication. patsnap.comfrontiersin.org By inhibiting two sequential enzymes in this critical pathway, sulfadoxine and pyrimethamine effectively block folate synthesis at two different steps, leading to a more profound disruption of nucleotide synthesis than either drug alone. researchgate.netfrontiersin.orgnih.gov This dual blockade significantly depletes the parasite's folate pool, inhibiting DNA replication and ultimately leading to parasite death. patsnap.compatsnap.com
Data from research highlights this synergistic effect. While specific data tables were not directly retrieved, studies consistently demonstrate that the combination of sulfadoxine and pyrimethamine is significantly more potent against P. falciparum than either drug administered individually. oup.comnih.gov Resistance to this combination often involves the accumulation of mutations in the genes encoding DHFR (pfdhfr) and DHPS (pfdhps), which reduce the binding affinity of pyrimethamine and sulfadoxine to their respective targets. researchgate.netfrontiersin.orgnih.govnih.gov
Integrative Mechanistic Contributions of Mefloquine in the Combination
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 114972 |
| Sulfadoxine | 17134 |
| Pyrimethamine | 4993 |
| Mefloquine | 4046 |
Data Table Example (Illustrative - based on search findings regarding synergy)
While specific numerical data tables on synergy were not directly extracted in a format suitable for interactive table generation from the search results, the principle of synergy between sulfadoxine and pyrimethamine is well-documented. Below is an illustrative representation of how such data is typically presented in research, showing the concept of synergy rather than specific measured values from the search results.
| Drug Combination | Concentration 1 (nM) | Concentration 2 (nM) | Observed Effect (% Inhibition) | Expected Additive Effect (% Inhibition) | Synergistic Effect |
| Sulfadoxine Alone | X | - | A | - | - |
| Pyrimethamine Alone | - | Y | B | - | - |
| Sulfadoxine + Pyrimethamine | X | Y | C | A + B | C > (A + B) |
This table structure illustrates how researchers assess synergy by comparing the observed effect of the combination (C) to the sum of the effects of the individual drugs (A + B) at specific concentrations. A synergistic effect is indicated when the observed effect is significantly greater than the expected additive effect. oup.com Research consistently shows that the combination of sulfadoxine and pyrimethamine against P. falciparum demonstrates this pattern of synergy.
Preclinical Pharmacodynamics and Pharmacological Interactions of Fansimef
In Vitro Efficacy against Plasmodium falciparum Strains
In vitro studies are crucial for assessing the direct effects of antimalarial compounds on parasite growth and for identifying potential resistance.
Concentration-Dependent Inhibition of Parasite Growth In Vitro
Studies have demonstrated that sulfadoxine-pyrimethamine (B1208122) (SP) exhibits concentration-dependent inhibition of P. falciparum growth in vitro. The efficacy is typically measured by determining the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50% compared to drug-free control wells. nih.govasm.orgajol.info Higher concentrations of the drug combination lead to increased inhibition of parasite maturation. ajol.infokarger.com For instance, one study reported that P. falciparum isolates developed to schizonts in zero-drug-concentration wells but were inhibited at 40 nmol/l of SP, with a mean effective concentration (EC99) of 67.17 nmol/l. karger.com
Comparative In Vitro Activity against Drug-Sensitive and Drug-Resistant Isolates
The in vitro activity of SP varies significantly between drug-sensitive and drug-resistant P. falciparum isolates. Resistance to SP is often associated with specific point mutations in the genes encoding dihydropteroate (B1496061) synthase (dhps) and dihydrofolate reductase (dhfr), the target enzymes of sulfadoxine (B1681781) and pyrimethamine (B1678524), respectively. drugbank.comnih.govfrontiersin.org
Studies using pyrimethamine-sensitive and pyrimethamine-resistant strains have shown differences in susceptibility to pyrimethamine and SP combinations. researchgate.net For example, a pyrimethamine-sensitive strain (FCB) was found to be almost six times more susceptible to pyrimethamine than a resistant strain (FTA). researchgate.net While high concentrations of sulfadoxine alone may not show detectable antimalarial effects, it can potentiate the activity of pyrimethamine, particularly against pyrimethamine-resistant strains at lower sulfadoxine concentrations, indicating a synergistic effect. researchgate.netnih.gov
However, the widespread use of SP has led to the selection and spread of resistant strains with multiple mutations in dhfr and dhps. nih.govfrontiersin.orgmdpi.com Isolates with a higher number of mutations typically exhibit reduced susceptibility or resistance to SP in vitro. nih.govfrontiersin.org For instance, isolates with the pfdhfr/pfdhps quadruple mutant have shown substantial levels of resistance to antifolate drugs. frontiersin.org
Preclinical In Vivo Antimalarial Efficacy in Animal Models
Animal models are essential for evaluating the in vivo efficacy of antimalarial compounds before clinical trials.
Therapeutic Outcomes in Rodent Malaria Models (e.g., Plasmodium berghei)
Rodent malaria models, particularly using Plasmodium berghei, are commonly employed in preclinical efficacy studies. pu.edu.pkplos.orgmdpi.comscientificarchives.com These models allow for the assessment of a compound's ability to clear parasites from the blood and improve survival in an in vivo setting. scientificarchives.com
Studies using P. berghei in mice have investigated the efficacy of sulfadoxine and pyrimethamine. While some studies focus on individual components or different drug combinations, the P. berghei model has been used to select for SP resistance and study the genetic basis of resistance in vivo. nih.gov For example, a stable SP-resistant mutant of P. chabaudi (another rodent malaria parasite) was selected through drug treatment, and studies on this mutant helped understand the role of dhfr and dhps genes in resistance in this model. nih.gov
Although specific detailed therapeutic outcomes for the Fansimef combination in P. berghei models were not extensively found in the provided search results, rodent models are generally used to assess parasite clearance, survival rates, and the potential for resistance development under drug pressure. mdpi.comnih.govresearchgate.net
Suppressive Activity in Non-Human Primate Malaria Models
Non-human primate models, such as those using Plasmodium cynomolgi or Plasmodium knowlesi in macaques, can provide a closer representation of human malaria infections than rodent models. mdpi.comjci.org These models are valuable for evaluating the suppressive activity of antimalarial drugs against different life stages of the parasite.
Early studies utilized non-human primate models to assess the activity of antimalarial drugs. mdpi.comjci.org For instance, studies with P. cynomolgi in rhesus monkeys demonstrated the activity of certain compounds against liver and blood stages. mdpi.com While the provided search results mention the use of non-human primate models in malaria research and for evaluating other antimalarials or combinations (like mefloquine-sulfadoxine-pyrimethamine in some contexts, though the focus was often on mefloquine) nih.govtandfonline.comhres.cawho.int, detailed preclinical data specifically on the suppressive activity of the sulfadoxine-pyrimethamine combination (this compound) in non-human primate malaria models were not prominently featured in the results. However, these models are recognized as important for preclinical evaluation, particularly for understanding drug effects on liver stages and for assessing efficacy against primate malaria species. mdpi.comjci.org
Inter-Component Pharmacodynamic Interactions
The combination of sulfadoxine and pyrimethamine is based on their synergistic activity in inhibiting the folate synthesis pathway in malaria parasites. Sulfadoxine inhibits dihydropteroate synthase, and pyrimethamine inhibits dihydrofolate reductase, acting sequentially in the same pathway. drugbank.comfda.gov This dual blockade is intended to enhance the antimalarial effect and slow the development of resistance compared to using either drug alone.
In vitro studies have provided evidence of this synergy. researchgate.netnih.gov The combination of pyrimethamine with sulfadoxine has been shown to result in synergistic effects, reducing the effective doses of each component needed to inhibit parasite growth. researchgate.netnih.gov This synergy is particularly notable against pyrimethamine-resistant strains, where sulfadoxine can potentiate pyrimethamine's activity. researchgate.net
Pharmacodynamic interactions between sulfadoxine and pyrimethamine are central to the rationale for their use in combination therapy. While some studies mention interactions with other drugs when used alongside SP basicmedicalkey.comexphar.comnih.gov, the primary inter-component interaction within this compound is the synergistic inhibition of the parasite's folate metabolism. This synergistic effect is crucial for the combination's antimalarial efficacy.
| Compound | PubChem CID |
| Sulfadoxine | 5311 |
| Pyrimethamine | 4994 |
Interactive Data Table: In Vitro Efficacy (Illustrative based on search results)
| Plasmodium falciparum Strain/Isolate | Drug Combination | IC50 (nM) (Example Data) | Notes | Source |
| Sensitive Strain (e.g., FCB) | Pyrimethamine | Lower | More susceptible to pyrimethamine | researchgate.net |
| Resistant Strain (e.g., FTA) | Pyrimethamine | Higher | Less susceptible to pyrimethamine | researchgate.net |
| Various Isolates | Sulfadoxine/Pyrimethamine | Variable | Depends on resistance mutations | frontiersin.orgmdpi.com |
| Yemeni Isolates | Sulfadoxine/Pyrimethamine | EC99: 67.17 | Inhibition observed at 40 nmol/l | karger.com |
Interactive Data Table: In Vivo Efficacy in Rodent Models (Illustrative)
| Animal Model | Parasite Species | Drug Combination | Outcome Measured (Example) | Findings (Example) | Source |
| Mouse | Plasmodium berghei | Sulfadoxine/Pyrimethamine | Parasite Clearance | Used to select for resistance; role of gene mutations studied | nih.gov |
| Mouse | Plasmodium berghei | Sulfadoxine | Gametocyte Induction | Observed gametocytogenesis under treatment pressure | researchgate.net |
Assessment of Synergism, Additivity, or Antagonism in In Vitro Models
In in vitro models, the interaction between antimalarial drugs is assessed to determine if their combined effect is greater than the sum of their individual effects (synergism), equal to the sum (additivity), or less than the sum (antagonism). Studies focusing on the components of this compound have provided insights into these interactions.
The combination of Sulfadoxine and Pyrimethamine, often referred to by the brand name Fansidar, is well-established to exhibit a synergistic effect against the blood stage of Plasmodium falciparum in in vitro settings. wikidoc.orgmims.com This synergy arises from their sequential inhibition of enzymes in the folate synthesis pathway of the parasite: Pyrimethamine inhibits dihydrofolate reductase (DHFR), while Sulfadoxine inhibits dihydropteroate synthase (DHPS). guidetopharmacology.org This synergistic interaction has been reported to be maintained even against P. falciparum strains that show resistance to Pyrimethamine when tested alone. wikidoc.org An in vitro system specifically designed to evaluate the synergy between Pyrimethamine and Sulfadoxine has been developed, facilitating the assessment of this interaction. uni.lu
The this compound combination, incorporating Mefloquine (B1676156) alongside Sulfadoxine and Pyrimethamine, has been noted for its high activity against multi-resistant strains of Plasmodium falciparum in in vitro studies. guidetopharmacology.org While the high efficacy of this triple combination in vitro is recognized, detailed studies explicitly characterizing the precise type of interaction (synergism, additivity, or antagonism) for the triple combination across a wide range of concentrations and ratios are not extensively detailed within the scope of the provided information. However, the observed high activity suggests a favorable combined effect.
Impact of Component Ratios on Antimalarial Activity In Vitro
In vitro investigations into the impact of component ratios on antimalarial activity have been more frequently reported for the Sulfadoxine-Pyrimethamine combination than for the triple combination including Mefloquine. Studies examining the Sulfadoxine-Pyrimethamine combination at different ratios, such as 1:80 and 1:200 (Pyrimethamine:Sulfadoxine), have indicated similar actions in in vitro testing. uni.lu Furthermore, the effectiveness of a fixed Sulfadoxine-Pyrimethamine ratio in vitro can be influenced by the resistance profile of the parasite isolate, particularly its susceptibility to Pyrimethamine.
Mechanisms of Antimalarial Resistance and Strategies for Resistance Management
Molecular Determinants of Resistance to Pyrimethamine (B1678524)
Pyrimethamine is a competitive inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme essential for folate synthesis. frontiersin.orgnih.govmims.comoup.com Resistance to pyrimethamine is conferred by specific point mutations in the pfdhfr gene. frontiersin.orgnih.govoup.comscielo.brasm.org
Identification and Characterization of DHFR Gene Mutations
Mutations in the pfdhfr gene lead to amino acid changes in the PfDHFR enzyme, reducing its affinity for pyrimethamine. oup.comscielo.br Key mutations associated with pyrimethamine resistance are typically found at codons 51, 59, 108, and 164. nih.govoup.comscielo.brplos.orgnih.govplos.orgpnas.org The Ser-108 to Asn (S108N) mutation is considered a key initial mutation conferring moderate resistance to pyrimethamine. oup.comscielo.brnih.gov Additional mutations, such as Asn-51 to Ile (N51I) and Cys-59 to Arg (C59R), often occur in a stepwise fashion, leading to higher levels of resistance. nih.govnih.govpnas.orgwellcomeopenresearch.org The Ile-164 to Leu (I164L) mutation, while less common in Africa, has been shown to confer high-grade resistance, particularly in Southeast Asia, and can enhance resistance when present with other mutations. nih.govnih.govpnas.orgwellcomeopenresearch.org
The prevalence of these mutations can vary geographically and over time, influenced by drug pressure. Studies have characterized the prevalence of these single nucleotide polymorphisms (SNPs) in different regions. For instance, high prevalence of N51I, C59R, and S108N mutations in dhfr has been observed in various studies. wellcomeopenresearch.org
Linkage between Specific Mutations and Resistance Phenotypes In Vitro
Specific combinations of pfdhfr mutations are strongly correlated with the level of in vitro resistance to pyrimethamine. The presence of one or two DHFR point mutations (such as S108N alone or with N51I or C59R) is associated with moderate in vitro resistance. nih.gov Higher levels of in vitro pyrimethamine resistance are typically associated with the accumulation of multiple mutations, particularly the triple mutant (N51I, C59R, and S108N). nih.govoup.comnih.gov The quadruple mutant, including the I164L mutation in addition to the triple mutations, confers even higher levels of resistance. nih.govasm.org
Studies have demonstrated a strong correlation between the pfdhfr genotype and the in vitro pyrimethamine resistance phenotype. frontiersin.orgoup.com
Interactive Data Table: Correlation between pfdhfr Mutations and In Vitro Pyrimethamine Resistance
| pfdhfr Mutations | Associated In Vitro Resistance Level | Supporting Evidence |
| S108N | Moderate | oup.comscielo.brnih.gov |
| S108N + N51I or C59R | Higher | nih.gov |
| N51I + C59R + S108N (Triple) | High | nih.govoup.comnih.gov |
| N51I + C59R + S108N + I164L (Quad) | Very High | nih.govasm.org |
Molecular Determinants of Resistance to Sulfadoxine (B1681781)
Sulfadoxine inhibits dihydropteroate (B1496061) synthase (DHPS), another enzyme in the folate synthesis pathway of P. falciparum. frontiersin.orgwikipedia.orgwikidoc.org Resistance to sulfadoxine is linked to point mutations in the pfdhps gene. frontiersin.orgoup.comscielo.brplos.orgasm.orgnih.gov
Elucidation of DHPS Gene Mutations Conferring Resistance
Mutations in the pfdhps gene result in amino acid changes in the PfDHPS enzyme that reduce its susceptibility to sulfadoxine inhibition. Key mutations associated with sulfadoxine resistance are located at codons 436, 437, 540, 581, and 613. oup.comscielo.brplos.orgasm.org Mutations at codons A437G (Ala to Gly) and K540E (Lys to Glu) are frequently observed and are considered core mutations contributing to sulfadoxine resistance. plos.orgwellcomeopenresearch.org Additional mutations, such as S436A (Ser to Ala), A581G (Ala to Gly), and A613S/T (Ala to Ser/Thr), can further increase the level of sulfadoxine resistance. oup.complos.orgnih.govwellcomeopenresearch.org
These mutations also tend to accumulate in a stepwise manner, leading to increasing levels of resistance. wellcomeopenresearch.org
Genotypic-Phenotypic Correlations of Sulfadoxine Resistance
Studies have investigated the correlation between pfdhps genotypes and in vitro sulfadoxine resistance. While initial studies were not always conclusive, later research, employing improved drug assays, identified a clearer correlation between sulfadoxine resistance levels and the number of pfdhps mutations. nih.govnih.govpnas.org Mutations at codons A437G and K540E, particularly in combination, are associated with reduced susceptibility to sulfadoxine. plos.orgwellcomeopenresearch.org The presence of additional mutations, such as A581G, is associated with higher levels of sulfadoxine resistance and has been linked to reduced effectiveness of intermittent preventive therapy. oup.complos.orgnih.govwellcomeopenresearch.org
The combined presence of mutations in both pfdhfr and pfdhps genes is strongly associated with resistance to the sulfadoxine-pyrimethamine (B1208122) combination (Fansidar). The "quintuple mutant," comprising the triple dhfr mutations (N51I, C59R, S108N) and double dhps mutations (A437G, K540E), is a significant predictor of sulfadoxine-pyrimethamine treatment failure in Africa. plos.orgplos.orgwellcomeopenresearch.org
Interactive Data Table: Correlation between pfdhps Mutations and In Vitro Sulfadoxine Resistance
| pfdhps Mutations | Associated In Vitro Resistance Level | Supporting Evidence |
| A437G | Contributes | oup.complos.orgnih.govwellcomeopenresearch.orgpnas.org |
| A437G + K540E | Higher | plos.orgwellcomeopenresearch.org |
| Accumulation of more mutations (e.g., S436A, A581G, A613S/T) | Increasingly Higher | oup.complos.orgnih.govwellcomeopenresearch.org |
Mechanisms of Mefloquine (B1676156) Resistance in Plasmodium
Mefloquine is an antimalarial drug belonging to the aryl amino alcohols class. guidetopharmacology.orgguidetoimmunopharmacology.org Unlike sulfadoxine and pyrimethamine, the primary mechanism of resistance to mefloquine in Plasmodium falciparum is not directly linked to DHFR or DHPS. Instead, mefloquine resistance is strongly associated with alterations in the Plasmodium falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a membrane transporter protein called Pgh1. mmv.orgnih.govnih.govresearchgate.net
Increased copy number of the pfmdr1 gene is a significant determinant of mefloquine resistance, both in vitro and in vivo. mmv.orgnih.govresearchgate.net A higher number of pfmdr1 gene copies is correlated with reduced parasite susceptibility to mefloquine. nih.gov This increased copy number is thought to lead to overexpression of the Pgh1 transporter, which may pump the drug out of the parasite's digestive vacuole, reducing its concentration at the target site. nih.govresearchgate.net
Point mutations in the pfmdr1 gene can also modulate susceptibility to mefloquine, although their association with resistance may be less consistent than that of gene copy number. nih.govoup.com Specific pfmdr1 polymorphisms, such as the N86Y mutation, have been shown to influence susceptibility to various antimalarial drugs, sometimes increasing susceptibility to mefloquine while decreasing it for others like chloroquine (B1663885). nih.gov
Research findings indicate that increased pfmdr1 copy number is a strong predictor of treatment failure with mefloquine, even when used in combination therapies. nih.gov
Role of Gene Amplification or Mutations (e.g., Pfcrt, Pfmdr1)
Mutations in specific genes are key drivers of resistance to the components of Fansimef. Resistance to sulfadoxine and pyrimethamine is primarily associated with mutations in the pfdhps and pfdhfr genes, respectively, which encode the target enzymes of these drugs. dovepress.comnih.govresearchgate.netnih.gov The accumulation of multiple mutations in these genes is linked to increasing levels of resistance. dovepress.comnih.govbvsalud.org For instance, specific amino acid substitutions in PfDHFR (e.g., at codons 51, 59, 108, and 164) and PfDHPS (e.g., at codons 436, 437, 540, 581, and 613) have been identified as conferring resistance. dovepress.com A "quintuple mutant" involving specific mutations in both pfdhfr and pfdhps is strongly associated with high-level sulfadoxine-pyrimethamine resistance. nih.govspringermedizin.deasm.org
Resistance to mefloquine is often linked to the pfmdr1 gene, which encodes the Plasmodium falciparum multidrug resistance protein 1 (PfMDR1). springermedizin.denih.gov Mutations and gene amplification (increased copy number) of pfmdr1 have been associated with altered susceptibility to mefloquine and other structurally related drugs. springermedizin.denih.gov The PfMDR1 protein is thought to be involved in transporting drugs, potentially affecting their accumulation at the target site within the parasite. nih.gov Mutations in pfmdr1 at codons such as N86Y, Y184F, S1034C, N1042D, and D1246Y have been described, with N86Y being a well-studied example. springermedizin.de Increased pfmdr1 copy number has been associated with reduced susceptibility to mefloquine and other antimalarials like lumefantrine (B1675429) and halofantrine. springermedizin.denih.gov
The pfcrt gene, encoding the Plasmodium falciparum chloroquine resistance transporter (PfCRT), is primarily associated with chloroquine resistance. dovepress.comspringermedizin.de Mutations in pfcrt, particularly the K76T mutation, lead to decreased chloroquine accumulation in the parasite's digestive vacuole. dovepress.com While primarily linked to chloroquine, pfcrt mutations can also influence susceptibility to other drugs, including mefloquine and artemisinin-based combination therapies (ACTs). nih.govspringermedizin.de
Efflux Pump Mechanisms and Drug Accumulation in Resistant Parasites
Efflux pumps, such as PfMDR1 and PfCRT, play a role in antimalarial resistance by transporting drugs out of the parasite or into specific cellular compartments, thereby reducing their effective concentration at the target site. dovepress.comresearchgate.netnih.gov PfCRT, located on the digestive vacuole membrane, is a well-established efflux transporter that reduces chloroquine accumulation in this organelle where the drug exerts its effect. dovepress.com Similarly, PfMDR1, a member of the ABC transporter family and a homologue of mammalian P-glycoprotein, is also localized to the digestive vacuole and has been implicated in the transport of various antimalarials, including mefloquine. nih.govfrontiersin.org Alterations in the function or expression level of these transporters due to mutations or gene amplification can lead to decreased intracellular drug accumulation and contribute to resistance. dovepress.comnih.gov Another multidrug resistance protein, PfMRP1, has also been suggested to play a role in resistance to sulfadoxine-pyrimethamine, potentially by influencing folate efflux. asm.orgfrontiersin.org
Role of this compound in Delaying Resistance Development
The use of combination therapies like this compound, which combine drugs with different mechanisms of action, is a strategy aimed at delaying the emergence and spread of drug resistance. who.intwho.inttandfonline.com The rationale is that the probability of a parasite simultaneously developing resistance to multiple drugs is lower than developing resistance to a single drug. mmv.org
In Vitro Studies on Resistance Selection Pressure under Combination Therapy
In vitro studies have investigated the selection pressure exerted by combination therapies. While specific in vitro studies focusing solely on this compound (mefloquine-sulfadoxine-pyrimethamine) and its resistance selection pressure were not extensively detailed in the search results, studies on the individual components and other combinations provide relevant insights. For instance, studies have shown that exposing parasites to sulfadoxine-pyrimethamine in vitro can select for mutations in pfdhfr and pfdhps. bvsalud.org The long half-life of sulfadoxine-pyrimethamine can exert selection pressure favoring mutated parasites. nih.govasm.org
Combination therapies are designed to mitigate the selection pressure for resistance to individual components. By combining drugs with different targets, the less resistant parasites are cleared by one drug, reducing the population size from which more resistant mutants to the other drug can be selected.
Theoretical Models of Resistance Evolution under Multi-Drug Regimens
Theoretical models of resistance evolution under multi-drug regimens support the use of combination therapies to delay resistance. These models often consider factors such as mutation rates, fitness costs of resistance mutations, drug pharmacokinetics, and treatment coverage. nih.govasm.org The principle is that the presence of multiple drugs, each effective against parasites resistant to the other drug(s) in the combination, significantly reduces the probability of resistant parasites surviving and multiplying. mmv.org Models have indicated that the long half-life of drugs like sulfadoxine-pyrimethamine can influence the selection of resistant parasites. nih.govasm.org The timing and dosage of treatment are also important factors in the selection of resistant parasites within a host. nih.govasm.org
Surveillance and Monitoring of Resistance Markers in Parasitic Populations
Surveillance and monitoring of antimalarial drug resistance markers are crucial for tracking the spread of resistant parasite strains and informing treatment policies. bmj.commalariagen.net
Methodologies for Molecular Epidemiology of Antimalarial Resistance Genes
Molecular epidemiology plays a vital role in monitoring the prevalence and spatial distribution of genetic markers associated with antimalarial resistance. dovepress.comunl.eduscielo.br Methodologies commonly employed include:
Polymerase Chain Reaction (PCR) and Restriction Fragment Length Polymorphisms (RFLP): These techniques are used to detect known single nucleotide polymorphisms (SNPs) in resistance genes like pfcrt, pfmdr1, pfdhfr, and pfdhps. unl.eduscielo.br
Sequencing: Direct sequencing of resistance genes allows for the identification of known and novel mutations. unl.eduscielo.brfrontiersin.org
Real-time PCR or Droplet Digital PCR: These methods can be used to quantify gene amplification, such as the copy number of pfmdr1. springermedizin.denih.gov
Amplicon-based Next-Generation Sequencing: This high-throughput method allows for the simultaneous analysis of multiple resistance genes and the detection of minor resistant populations within an infection. bmj.comfrontiersin.org
Whole Genome Sequencing: Provides a comprehensive view of genetic variation, enabling the identification of potential new resistance markers and the tracking of parasite populations.
These molecular methods are often applied to DNA extracted from blood samples collected from malaria patients, including dried blood spots. bmj.commalariagen.net By analyzing the prevalence and trends of resistance-associated mutations and gene amplifications, researchers and public health officials can gain insights into the evolution and spread of drug resistance, which is essential for guiding malaria control strategies. bmj.commalariagen.net Studies have utilized these methods to survey resistance markers in various geographic regions, providing valuable data on the distribution of resistant parasite populations. dovepress.comspringermedizin.deunl.edu
Geographic Distribution and Evolution of Resistance Alleles Relevant to this compound Components
Resistance to sulfadoxine and pyrimethamine, the components of Fansidar, arises from the accumulation of point mutations in the P. falciparum dhps and dhfr genes, respectively oup.complos.org. Resistance to pyrimethamine is primarily conferred by mutations in dhfr at codons 51, 59, 108, and 164, with the S108N mutation being a strong predictor for the occurrence of the triple mutant (N51I, C59R, S108N) associated with high-level resistance wellcomeopenresearch.orgasm.org. Sulfadoxine resistance is linked to mutations in dhps at codons 436, 437, 540, 581, and 613, with A437G and K540E being key mutations plos.orgresearchgate.net. The level of resistance generally increases with the number of accumulated mutations in both genes plos.orgmdpi.com.
The geographic distribution of these resistance alleles is not uniform and reflects the history of drug pressure. Highly resistant parasites harboring multiple mutations in dhfr and dhps emerged in limited geographic foci, notably in Southeast Asia and South America, and subsequently spread to other regions, including Africa oup.complos.orgresearchgate.net. For instance, highly resistant pyrimethamine-resistant parasites with three or more mutations in dhfr likely originated in Asia and South America before spreading worldwide oup.com. Similarly, sulfadoxine-resistant dhps lineages have shown migration patterns, with evidence of Southeast Asian lineages spreading to Africa oup.com.
In Africa, the distribution of dhps resistance mutations shows regional variations. Single codon 437 mutant alleles (AGK/SGK) were predominant in West and Central Africa, while double codon 437 and 540 mutant alleles (SGE) prevailed throughout East Africa plos.org. Triple mutant dhps alleles have been reported in Southeast Asia and South America, but historically were less common in Africa, although highly resistant quintuple and sextuple mutations in PfDHFR-DHPS are reported to be rising in Africa and Asia plos.orgnih.gov. Studies in specific African regions, such as Senegal and Cameroon, have documented varying prevalences of dhfr and dhps mutations, often with higher mutation rates in areas with greater drug pressure wellcomeopenresearch.orgnih.gov.
The evolution of dhfr and dhps resistance alleles has been characterized by the stepwise accumulation of mutations, leading to increasing levels of resistance plos.orgmdpi.com. Microsatellite analysis has revealed that some resistant dhfr alleles in Africa share ancestry with those from Southeast Asia, suggesting introduction from Asia plos.org. However, additional local evolution of dhfr alleles has also been reported in Africa plos.org. For dhps, studies suggest multiple independent origins for double mutants, while triple mutants may have originated from specific double mutant backgrounds plos.org. The selection pressure exerted by sulfadoxine-pyrimethamine (SP) use has driven the increase in frequency of these mutant alleles over time oup.comoup.com.
Mefloquine resistance is primarily associated with increased copy number of the pfmdr1 gene, although specific point mutations in pfmdr1 can also modulate susceptibility asm.orgplos.orgasm.org. Pfmdr1 amplifications have been observed in various regions, including Southeast Asia and South America, and are linked to an increased risk of treatment failure with mefloquine-containing therapies asm.orgasm.org. In Southeast Asia, particularly along the Thailand-Cambodia border, high levels of pfmdr1 amplification have been observed, likely due to historical mefloquine monotherapy asm.org. Specific pfmdr1 haplotypes with increased copy numbers have shown geographic selection and expansion in Southeast Asia asm.org.
While pfmdr1 amplification has been considered relatively rare in Africa, studies have demonstrated the circulation of duplicated pfmdr1 genotypes in West Africa, although at lower prevalence compared to Southeast Asia asm.org. The presence and spread of these pfmdr1 alleles are important to monitor, especially with changing antimalarial drug policies asm.orgoup.com.
The complex interplay between the evolution and geographic distribution of resistance alleles in dhfr, dhps, and pfmdr1 highlights the dynamic nature of antimalarial resistance. Monitoring the prevalence and spatial spread of these molecular markers is crucial for tracking the efficacy of this compound components and informing public health strategies.
Here are some data points regarding the prevalence of dhfr and dhps mutations in specific regions:
| Region/Country | Year(s) | dhfr Triple Mutation (N51I, C59R, S108N) Prevalence | dhps Double Mutation (A437G, K540E) Prevalence | Source |
| Senegal (Pikine) | 2003 | 61% | dhps 437G: 40%, dhps 436A: 21% (single mutations) | nih.gov |
| Cameroon (Southern) | - | 58.3% (overall triple mutant) | Not specified in detail, lower prevalence than dhfr mutations | ird.fr |
| Central Africa (various countries) | 2016-2021 | ~96.61% to 100.00% (Cameroon, Equatorial Guinea, Gabon) | Large proportions of A437G and K540E, distribution varied by country | nih.gov |
| Ghana | - | High prevalence | High prevalence | nih.gov |
| India (Northeast) | 2014-2015 | Present (dominant in Northeast) | Wildtype prevalent, no double mutants found | researchgate.net |
| Region/Country | Year(s) | dhfr Triple Mutation (N51I, C59R, S108N) Prevalence | dhps Double Mutation (A437G, K540E) Prevalence | Source |
|---|---|---|---|---|
| Senegal (Pikine) | 2003 | 61% | dhps 437G: 40%, dhps 436A: 21% (single mutations) | nih.gov |
| Cameroon (Southern) | - | 58.3% (overall triple mutant) | Not specified in detail, lower prevalence than dhfr mutations | ird.fr |
| Central Africa (various countries) | 2016-2021 | ~96.61% to 100.00% (Cameroon, Equatorial Guinea, Gabon) | Large proportions of A437G and K540E, distribution varied by country | nih.gov |
| Ghana | - | High prevalence | High prevalence | nih.gov |
| India (Northeast) | 2014-2015 | Present (dominant in Northeast) | Wildtype prevalent, no double mutants found | researchgate.net |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Fansimef Components
Synthetic Pathways for Mefloquine (B1676156)
Mefloquine is a complex molecule featuring a quinoline (B57606) ring substituted with two trifluoromethyl groups and a piperidine (B6355638) ring linked by a methanol (B129727) group. nih.gov Its synthesis involves constructing this intricate structure.
Development of Efficient Laboratory and Industrial Synthesis Routes
The synthesis of mefloquine has been a subject of research since its discovery. nih.gov Industrial synthesis routes aim for efficiency, scalability, and cost-effectiveness. One reported synthetic route involves the reaction of 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid to yield 2,8-bis(trifluoromethyl)quinolin-4-ol, which is then treated with phosphorus oxychloride to obtain 4-chloro-2,8-bis(trifluoromethyl)quinoline. mdpi.com Further steps would be required to introduce the piperidine methanol moiety.
Another approach involves modifying the mefloquine scaffold. Research has explored replacing the trifluoromethyl group at the 8-position with a pentafluorosulfanyl group, leading to analogs with potentially improved activity. researchgate.netgoogle.com The synthesis of such analogs often starts from appropriately substituted aniline (B41778) intermediates. researchgate.net
Stereoselective Synthesis of Mefloquine Enantiomers
Mefloquine is typically administered as a racemate of the erythro isomer. thieme-connect.comnih.gov However, it has four possible stereoisomers, and research indicates that the different enantiomers can have different biological activities and side effect profiles. The (+)-enantiomer is reported to be more effective against Plasmodium, while the (-)-enantiomer is associated with neurotoxic side effects. nih.govacs.orgresearchgate.net This has driven efforts towards developing stereoselective synthesis routes to obtain individual enantiomers with high optical purity. thieme-connect.comnih.govacs.orgresearchgate.netacs.org
Several asymmetric synthesis approaches have been explored. One method involves a highly enantioselective palladium-catalyzed borylative alkene isomerization coupled with a stereoselective aldehyde allylboration. thieme-connect.com Another approach utilizes an asymmetric Darzens reaction of a chiral α-chloro-N-amino cyclic carbamate (B1207046) hydrazone. acs.org Other studies have employed domino Sonogashira-6π-electrocyclisation reactions to confirm the absolute configuration of the stereoisomers and provide selective synthesis. nih.gov Separation of enantiomers from the racemic mixture has also been achieved through techniques involving the formation of diastereomeric salts with chiral acids. acs.org
Synthetic Methodologies for Sulfadoxine (B1681781)
Sulfadoxine is a sulfonamide, characterized by a sulfonyl group linked to an aniline derivative and a pyrimidine (B1678525) ring. nih.gov Sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine. ekb.egscirp.org
Derivatization Strategies for Sulfonamide Antimalarials
The core structure of sulfanilamide (B372717) (4-aminobenzenesulfonamide) is the basic unit of antimicrobial sulfonamides. nih.govekb.eg Derivatization of this structure, particularly at the N1 position (the nitrogen atom attached to the sulfonyl group), leads to various sulfonamide drugs with different properties. scirp.org
For sulfadoxine, the derivatization involves the attachment of a 5,6-dimethoxypyrimidin-4-yl group to the sulfonamide nitrogen. nih.gov Synthetic strategies for sulfonamide antimalarials often involve coupling a substituted aniline with a sulfonyl chloride, followed by reaction with an appropriate amino-pyrimidine derivative. Research also explores the synthesis of novel sulfonamide derivatives by reacting amino-group-containing drugs like sulfanilamide with carbonyl compounds. scirp.org Furthermore, metal complexes containing sulfadoxine Schiff base derivatives have been synthesized and shown enhanced in vitro activity against resistant Plasmodium strains. researchgate.net
Synthetic Methodologies for Pyrimethamine (B1678524)
Pyrimethamine is a 2,4-diaminopyrimidine (B92962) derivative. slideshare.netgsconlinepress.com Its antifolate activity stems from its ability to inhibit dihydrofolate reductase (DHFR) in the malaria parasite. slideshare.netgsconlinepress.comdrugbank.com
Synthesis of Pyrimidine Derivatives with Antifolate Activity
The synthesis of 2,4-diaminopyrimidine derivatives like pyrimethamine generally involves the reaction of a guanidine (B92328) derivative with a suitably substituted α-alkoxyacrylonitrile or a ketal of a keto nitrile. google.com
For pyrimethamine specifically, the synthesis involves constructing the pyrimidine ring with a chlorophenyl group at position 5 and an ethyl group at position 6. slideshare.net General synthetic processes for 2,4-diaminopyrimidine derivatives often include the preparation of a keto nitrile via acylation, followed by conversion to a β-alkoxyacrylonitrile or keto nitrile ketal, and then treatment with guanidine. google.com Structural modifications on the phenyl group at position 5 and the substituent at position 6 of the pyrimidine ring have been explored to optimize antimalarial activity. slideshare.net
Research continues into the synthesis of novel pyrimidine derivatives with potential antimalarial activity, including those with modified substituents aimed at overcoming drug resistance. gsconlinepress.comgoogle.com
Structure-Activity Relationship (SAR) and Analogue Development
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how structural modifications to a lead compound affect its biological activity. This knowledge guides the design and synthesis of new analogues with improved efficacy, reduced toxicity, or the ability to overcome drug resistance. For the components of Fansimef – Mefloquine, Sulfadoxine, and Pyrimethamine – extensive SAR studies have been conducted to address challenges like drug resistance in Plasmodium falciparum.
Elucidation of Pharmacophoric Requirements for Mefloquine Analogues
Mefloquine is a quinoline-methanol derivative. Its antimalarial activity is associated with its interaction with heme within the malaria parasite, preventing the detoxification of this toxic byproduct of hemoglobin digestion. SAR studies on mefloquine and its analogues aim to define the essential structural features (pharmacophore) required for potent antimalarial activity and to identify modifications that retain or enhance this activity while potentially mitigating issues like resistance or adverse effects researchgate.netresearchgate.net.
Modifications to the mefloquine scaffold have explored various positions on the quinoline ring and the piperidine methanol side chain. For instance, the introduction of fluorine substituents, particularly trifluoromethyl groups, has been investigated to improve antimalarial activity and increase lipophilicity, which can enhance penetration into infected cells researchgate.netresearchgate.net. Studies have shown that the addition of trifluoromethyl groups can influence the interaction of mefloquine with its cellular targets researchgate.net.
SAR studies have also involved the synthesis of mefloquine analogues with modifications at the N-13 atom of the piperidine ring. For example, the introduction of a benzyl (B1604629) group at this position in certain mefloquine-derived tertiary amines has shown increased activity against Mycobacterium tuberculosis, indicating the impact of side chain modifications on biological activity against different pathogens nih.gov. Conjugates of mefloquine with other antimalarials, such as artemisinin (B1665778) derivatives, have also been synthesized to create hybrid molecules with potentially improved metabolic stability and increased activity nih.gov.
The stereochemistry of mefloquine analogues can also play a significant role in their activity. Studies on the stereoisomers of certain mefloquine analogues have demonstrated that different stereoisomers can retain potent activity, although there might be variations in potency between erythro and threo forms nih.gov.
SAR Studies of Sulfadoxine and Pyrimethamine Derivatives Targeting Resistance
Sulfadoxine and Pyrimethamine are antifolate drugs that act synergistically to inhibit two key enzymes in the Plasmodium falciparum folate biosynthetic pathway: Sulfadoxine inhibits dihydropteroate (B1496061) synthase (DHPS), and Pyrimethamine inhibits dihydrofolate reductase (DHFR) nih.govscirp.orgresearchgate.net. Resistance to this combination is primarily conferred by point mutations in the genes encoding these enzymes, pfdhps and pfdhfr, respectively nih.govscirp.orgresearchgate.netbvsalud.org.
SAR studies on sulfadoxine and pyrimethamine derivatives focus on developing compounds that can overcome or circumvent these resistance mechanisms. This involves understanding how specific mutations in DHFR and DHPS affect the binding of the drugs and designing derivatives that can effectively inhibit the mutated enzymes.
Mutations in the pfdhfr gene, such as S108N, N51I, C59R, and I164L, are associated with pyrimethamine resistance scirp.org. For sulfadoxine resistance, mutations in the pfdhps gene at codons such as S436A/F, A437G, K540E, A581G, and A613T/S are significant scirp.orgresearchgate.netbvsalud.org. The level of resistance generally increases with the accumulation of mutations in both genes bvsalud.org.
SAR studies in this area often involve synthesizing derivatives with modifications to the core structures of sulfadoxine (a sulfonamide) and pyrimethamine (a diaminopyrimidine) to improve their binding affinity to the mutated enzymes or to explore alternative mechanisms of action. Research findings indicate that isolates with specific combinations of mutations in dhfr and dhps genes exhibit high IC50 values for pyrimethamine and sulfadoxine, highlighting the impact of these genetic changes on drug susceptibility researchgate.net.
Interactive Table 1: Plasmodium falciparum Mutations and Associated Resistance
| Gene | Codon Mutation | Associated Resistance | Reference |
| pfdhfr | S108N | Pyrimethamine | scirp.org |
| pfdhfr | N51I | Pyrimethamine | scirp.org |
| pfdhfr | C59R | Pyrimethamine | scirp.org |
| pfdhfr | I164L | Pyrimethamine | scirp.org |
| pfdhps | S436A/F | Sulfadoxine | scirp.org |
| pfdhps | A437G | Sulfadoxine | scirp.orgresearchgate.netbvsalud.org |
| pfdhps | K540E | Sulfadoxine | scirp.orgresearchgate.netbvsalud.org |
| pfdhps | A581G | Sulfadoxine | scirp.org |
| pfdhps | A613T/S | Sulfadoxine | scirp.org |
Design and Synthesis of Novel Compounds Modulating Parasitic Targets
The ongoing challenge of drug resistance necessitates the design and synthesis of novel compounds with new mechanisms of action or the ability to modulate parasitic targets differently. This involves identifying and validating new drug targets in Plasmodium parasites and developing compounds that selectively inhibit these targets frontiersin.orgmdpi.comnih.gov.
Approaches include high-throughput screening of chemical libraries against parasite growth or specific parasitic enzymes frontiersin.orgnih.gov. Enzymes in the parasite's folate synthesis pathway beyond DHFR and DHPS, as well as enzymes involved in other essential metabolic processes, are being investigated as potential targets frontiersin.orgmdpi.comnih.govnih.gov.
Structure-based drug design, which utilizes the three-dimensional structures of parasitic targets, is employed to design compounds that fit into the active sites of these enzymes and inhibit their function acs.org. This can involve designing analogues of existing drugs or exploring entirely new chemical scaffolds. For example, studies have explored the design and synthesis of pyrrolopyrimidines targeting pteridine (B1203161) reductase 1 (PTR1) in Trypanosoma brucei, demonstrating the potential of targeting alternative enzymes in related parasites acs.org.
Novel chemical entities with diverse structures, such as 1,2,4,5-tetraoxane derivatives, pyrido[1,2-a]benzimidazoles, and bicyclic nitroimidazoles, are being synthesized and evaluated for their antiparasitic activity uct.ac.zanih.govmalariaworld.orgacs.org. SAR studies on these novel compounds help to understand which structural features are critical for activity against parasitic targets and guide further optimization uct.ac.zanih.govacs.org.
The development of hybrid compounds, combining features of different antimalarials or linking antimalarial pharmacophores with resistance reversal agents, is another strategy to combat resistance and improve efficacy nih.govnih.govasm.org. These studies contribute to a broader understanding of the chemical space for antiparasitic agents and the potential for developing new drugs that can overcome existing resistance mechanisms.
Interactive Table 2: Examples of Novel Compound Classes Explored for Antiparasitic Activity
| Compound Class | Example/Target (if specified) | Reference |
| Pyrido[1,2-a]benzimidazoles | GMP-19 template analogues | uct.ac.za |
| 1,2,4,5-Tetraoxane derivatives | Antimalarial endoperoxides | malariaworld.org |
| Bicyclic nitroimidazoles | Nitroimidazopyrazin-one/-es | acs.org |
| Pyrrolopyrimidines | Pteridine Reductase 1 (PTR1) | acs.org |
| Isoindolinone derivatives | Novel antimalarial compound BCH070 | nih.gov |
| Isoxazole-triazole bis-heterocyclic compounds | Analogues of natural lignans (B1203133) (against Trypanosoma cruzi) | nih.gov |
| 4-(phenylamino)thieno[2,3-b]pyridine derivatives | Against Giardia lamblia | nih.gov |
Pharmaceutical Formulation Science and Stability Analyses
Physicochemical Stability of Fansimef Components and Combined Formulation
Investigation of Photostability and Degradation Pathways
Photostability is a significant concern for many pharmaceutical compounds. Studies have investigated the photostability of Sulfadoxine (B1681781) and Pyrimethamine (B1678524). Research indicates that while dry this compound tablets (powder) may be photostable, the active ingredients themselves can undergo photodecomposition in buffer solutions when exposed to sunlight ajol.infobioline.org.br.
Degradation products of Sulfadoxine upon photoexposure have been reported to include sulfanilamide (B372717), aniline (B41778), and methyl and nitro- derivatives of Sulfadoxine ajol.infobioline.org.br. Pyrimethamine, under similar conditions, has been shown to degrade into products such as 5-hydroxyl phenyl and N-oxide derivatives of Pyrimethamine ajol.infobioline.org.br. Stress degradation studies have shown that pyrimethamine and sulfadoxine undergo degradation under UV light japsonline.com. However, some studies using specific HPLC methods for simultaneous estimation of pyrimethamine and sulfamethoxypyrazine (a related sulfonamide) did not observe additional peaks or variation in drug peak area under photolytic conditions, suggesting no degradation under those specific test parameters japsonline.com.
Thermal and Hydrolytic Stability of the Compound and Formulation
Thermal and hydrolytic stability are also crucial aspects of formulation science. Sulfadoxine and Pyrimethamine have been shown to undergo degradation under various stress conditions, including acidic, alkaline, and oxidative environments, in addition to UV light japsonline.com. More significant degradation has been observed under oxidation conditions japsonline.com.
Studies employing stability-indicating methods have investigated the degradation behavior of pyrimethamine and sulfadoxine in tablet formulations under acid, base, neutral hydrolysis, oxidation, thermal, and photolytic conditions asianpharmtech.com. These studies help indicate the stability of the method itself in the presence of degradation products asianpharmtech.com. Another study on pyrimethamine and sulfamethoxypyrazine noted degradation in acidic and basic media, with specific percentage degradation values reported japsonline.com. Thermal degradation studies have also been conducted by exposing sample solutions to elevated temperatures irjet.net.
Analytical Methodologies for Characterization and Quantification
Accurate and reliable analytical methods are essential for the characterization, quantification, and stability testing of Sulfadoxine and Pyrimethamine in raw materials and finished dosage forms.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the simultaneous determination of Sulfadoxine and Pyrimethamine japsonline.comjapsonline.comwho.intwho.intscirp.orgnih.govgerpac.euresearchgate.netresearchgate.netresearchgate.net. Various HPLC methods have been developed and validated according to guidelines such as those from the ICH japsonline.comjapsonline.comasianpharmtech.comirjet.netgerpac.euresearchgate.net. These methods often involve reversed-phase chromatography using C18 columns and mobile phases consisting of mixtures of buffers (e.g., phosphate (B84403) buffer, acidified water with acetic acid) and organic solvents (e.g., methanol (B129727), acetonitrile) nih.govgerpac.euresearchgate.net. UV detection wavelengths vary between methods, with some using 220 nm, 254 nm, 270 nm, 273.4 nm, 285.6 nm, or 340 nm for detection japsonline.comnih.govgerpac.euresearchgate.netlppcollegerisod.ac.in.
Spectrophotometric methods, including dual wavelength and multicomponent mode methods, have also been developed for the simultaneous determination of Pyrimethamine and Sulfadoxine asianpharmtech.com. These methods utilize the specific absorbance characteristics of each compound at different wavelengths asianpharmtech.com.
Other analytical techniques mentioned include HPLC with mass spectrometry (MS), supercritical fluid chromatography, and spectrofluorimetry . Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has also been explored as a stability-indicating method for the simultaneous quantitation of pyrimethamine and sulphadoxine in solid state pnrjournal.com.
Method validation typically includes parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), robustness, and specificity, including stress degradation studies to demonstrate the method's ability to separate the APIs from their degradation products japsonline.comjapsonline.comasianpharmtech.comirjet.netgerpac.euresearchgate.net. These validated methods are crucial for routine quality control and stability monitoring of Sulfadoxine/Pyrimethamine formulations japsonline.comgerpac.euresearchgate.netresearchgate.net.
Chromatographic Techniques (e.g., HPLC) for Purity and Content Uniformity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed in the analysis of pharmaceutical formulations for assessing purity and content uniformity. These methods allow for the separation of individual components within a mixture, enabling their specific detection and quantification.
Studies have utilized HPLC for the analysis of the components of this compound. For instance, HPLC with UV detection has been used to measure the plasma concentrations of Pyrimethamine and Sulfadoxine in pharmacokinetic studies involving this compound nih.govkarger.com. The sensitivity of these methods for plasma samples was reported to be 50 ng/ml for Pyrimethamine and 1 µg/ml for Sulfadoxine karger.com.
HPLC-UV methods have also been developed and validated specifically for the determination of Sulfadoxine purity and for its quantification in pharmaceutical samples lppcollegerisod.ac.inresearchgate.net. These methods often involve reversed-phase chromatography using C18 columns. Mobile phases typically consist of mixtures of aqueous buffers (e.g., phosphate buffer) and organic solvents like acetonitrile, with UV detection commonly performed at wavelengths such as 270 nm lppcollegerisod.ac.inresearchgate.net. Method validation parameters such as specificity, linearity, precision, accuracy, and robustness are assessed to ensure the reliability of the method for quality control purposes lppcollegerisod.ac.inasianpubs.orgdtic.mil. Forced degradation studies using HPLC have been conducted for Sulfadoxine to demonstrate the stability-indicating capability of the method, showing efficient separation of degradation products from the intact drug lppcollegerisod.ac.in.
For the analysis of Mefloquine (B1676156), while GC-ECD has been reported in some pharmacokinetic studies nih.govkarger.com, HPLC methods, including enantioselective HPLC, have also been developed for the analysis of Mefloquine stereoisomers, which is relevant for assessing the purity and composition of Mefloquine itself within the this compound formulation researchgate.net.
The application of HPLC for content uniformity testing involves analyzing the amount of each active ingredient in individual dosage units to ensure consistent drug content across a batch. Validated HPLC methods are suitable for this purpose, providing accurate and precise quantification of each component in tablet or blend samples asianpubs.org.
Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification
Spectroscopic and spectrometric techniques provide valuable information regarding the structure, identity, and quantity of pharmaceutical compounds.
UV-Visible (UV-Vis) spectrophotometry is a common spectroscopic method used for the quantification of drug substances that absorb light in the UV-Vis region. UV-Vis spectrophotometry has been applied for the quantitative estimation of Mefloquine and other antimalarials, often in bulk drug form or simple formulations researchgate.net. This technique relies on measuring the absorbance of a solution at specific wavelengths corresponding to the maximum absorption of the analyte.
Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is a powerful spectrometric technique used for structural elucidation and highly sensitive quantification. LC-MS methods have been developed for the simultaneous determination of Pyrimethamine and Sulfadoxine, offering high sensitivity and selectivity ekb.eg. While detailed structural elucidation of this compound as a whole using techniques like NMR or high-resolution MS in published pharmaceutical analysis contexts was not extensively detailed in the search results, MS detection in hyphenated techniques like LC-MS provides molecular weight and fragmentation information that aids in confirming the identity and structure of the components and potential degradation products.
Spectroscopic methods have also been utilized in stability studies. For example, absorption spectroscopy was used to confirm the identity of photodegradation products of Sulfadoxine during photostability studies of this compound and its active ingredients ajol.info. This demonstrates the role of spectroscopy in understanding the chemical changes that occur during degradation and in identifying the resulting degradation products.
Q & A
Q. What are the foundational chemical and physical properties of Fansimef critical for experimental design?
Researchers should begin by characterizing this compound's molecular structure, solubility, stability under varying conditions (e.g., pH, temperature), and reactivity with common reagents. Experimental protocols should include spectroscopic analysis (NMR, IR), chromatography (HPLC), and thermodynamic assays. Documentation must adhere to reproducibility standards, with raw data archived in FAIR-compliant repositories .
Q. How can researchers design initial experiments to assess this compound’s biological or chemical activity?
Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example:
Q. What strategies are effective for conducting a literature review on this compound’s prior research applications?
Use structured queries in databases like Web of Science Core Collection:
- "this compound AND (synthesis OR mechanism)" to locate synthesis pathways.
- Filter results by citation count and relevance. Avoid keyword-only searches; leverage semantic tools for precision .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data involving this compound’s efficacy across studies?
Conduct a meta-analysis to identify confounding variables (e.g., solvent polarity, assay type). Apply iterative qualitative analysis:
Q. What methodologies are recommended for optimizing this compound’s synthesis yield while maintaining purity?
Implement Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading). For example:
Q. How can computational modeling enhance the understanding of this compound’s interaction with target receptors?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate predictions with in vitro assays (SPR, ITC) and publish code/data in open repositories like Zenodo for transparency .
What frameworks ensure ethical and novel research questions in this compound studies?
Apply the FINER criteria:
- Feasible : Align with institutional resources.
- Novel : Address gaps identified via systematic reviews.
- Ethical : Obtain IRB approval for biological studies. Avoid vague hypotheses; instead, specify mechanistic pathways (e.g., "How does this compound modulate [Target X] phosphorylation?"). Cite prior work to contextualize novelty .
Data Management and Reproducibility
Q. What best practices should be followed for archiving this compound-related research data?
- Metadata : Include experimental conditions, instrument calibration logs, and software versions.
- Repositories : Use discipline-specific platforms (e.g., ChEMBL for chemical data).
- Licensing : Apply CC-BY 4.0 to enable reuse. Reference the FAIR principles (Findable, Accessible, Interoperable, Reusable) in data management plans .
Q. How can researchers address reproducibility challenges in this compound assays?
- Protocol standardization : Publish step-by-step workflows with video supplements.
- Negative controls : Include in every assay batch to detect contamination.
- Collaborative validation : Share samples with independent labs for cross-verification .
Manuscript Preparation and Dissemination
Q. What are the key elements of a methods section for this compound studies in high-impact journals?
- Specificity : Name equipment models (e.g., "Agilent 1260 Infinity II HPLC").
- Ethics : Detail IACUC or IRB approval numbers.
- Data availability : Link to repositories in the "Research Data" section. Avoid redundancy; refer to supplementary materials for extended protocols .
Q. How should conflicting results in this compound research be presented in discussions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
